1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-
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Overview
Description
1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)- is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The synthetic route may include:
Formation of the core structure: This involves the construction of the phenanthrene skeleton through cyclization reactions.
Introduction of functional groups: Hydroxyl and acetate groups are introduced through selective functionalization reactions.
Chiral resolution: The compound has multiple chiral centers, requiring chiral resolution techniques to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, it may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of polymers, resins, and other materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Used in polymer synthesis and biomedical applications.
Arctic Silver 5 High Density Polysynthetic Silver Thermal Compound: Used in thermal management applications.
Properties
Molecular Formula |
C22H36O4 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[2-[(2S,4bS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate |
InChI |
InChI=1S/C22H36O4/c1-14(23)26-13-19(25)21(4)10-8-16-15(12-21)6-7-17-20(2,3)18(24)9-11-22(16,17)5/h12,16-19,24-25H,6-11,13H2,1-5H3/t16?,17?,18?,19?,21-,22-/m0/s1 |
InChI Key |
INQYJHPSJRFCLW-VWSDOHLZSA-N |
Isomeric SMILES |
CC(=O)OCC([C@]1(CCC2C(=C1)CCC3[C@]2(CCC(C3(C)C)O)C)C)O |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)O)C)C)O |
Origin of Product |
United States |
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